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molecular formula C10H9N5OS B8301461 1-(Phthalazine-5-carbonyl)thiosemicarbazide

1-(Phthalazine-5-carbonyl)thiosemicarbazide

Cat. No. B8301461
M. Wt: 247.28 g/mol
InChI Key: JJIKJMHJRKSORG-UHFFFAOYSA-N
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Patent
US07919504B2

Procedure details

To a 100 mL round bottom flask was added 1-(phthalazine-5-carbonyl)thiosemicarbazide (0.20 g, 0.81 mmol) and concentrated sulfuric acid (10 mL). The resulting solution was stirred at room temperature for 3 hours. The reaction mixture was poured into a mixture of 10 mL 33% aqueous ammonia and 10 mL ice with stirring. The resulting solution was adjusted to pH 8 with additional ammonia solution. The product was obtained as a yellow solid via filtration and washing with water. The solid was dried in a vacuum oven for 24 hours at 50° C. to provide 5-(phthalazine-5yl)-1,3,4-thiadiazol-2-amine. LCMS (M+H) 230.1 calc. C10H8N5S for 230.0. 1H NMR (400 MHz, CDCl3): δ ppm 8.23 (m, J=8.41 Hz, 1H) 8.46 (d, 1H) 8.53 (d, 1H) 9.63 (d, J=16.24 Hz, 2H). NH2 not detected.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([NH:13][NH:14][C:15]([NH2:17])=[S:16])=O)[C:5]=2[CH:4]=[N:3][N:2]=1.S(=O)(=O)(O)O.N>>[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[S:16][C:15]([NH2:17])=[N:14][N:13]=3)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[N:3][N:2]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=NN=CC=2C(=CC=CC12)C(=O)NNC(=S)N
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
ice
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The product was obtained as a yellow solid via filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven for 24 hours at 50° C.
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=NN=CC2=C(C=CC=C12)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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